molecular formula C10H12ClN3O2 B1443032 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride CAS No. 1306605-94-6

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride

Cat. No.: B1443032
CAS No.: 1306605-94-6
M. Wt: 241.67 g/mol
InChI Key: HBDKNANIWXJWJM-UHFFFAOYSA-N
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Description

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride is a chemical compound with the molecular formula C10H11N3O2·HCl. It is a derivative of aniline, featuring a 1,2,4-oxadiazole ring, which is known for its diverse applications in medicinal chemistry and material science .

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also interact with similar targets.

Mode of Action

It’s known that oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may interfere with the biochemical pathways of infectious agents.

Result of Action

Based on the anti-infective properties of similar 1,2,4-oxadiazole compounds , it’s plausible that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride typically involves the reaction of 4-aminobenzonitrile with tert-butylamidoxime in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. The reaction is carried out in dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through crystallization and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
  • 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
  • Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate

Uniqueness

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aniline and oxadiazole functionalities makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c1-7-12-10(15-13-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDKNANIWXJWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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